molecular formula C6H13NO B12953047 (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B12953047
M. Wt: 115.17 g/mol
InChI Key: NSUHDXDXMDDKGW-NTSWFWBYSA-N
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Description

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine is a chiral amine compound with a cyclobutane ring structure. The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions or other ring-closing methods.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Methoxycyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclobutane ring.

    (1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine: A diastereomer with different stereochemistry.

Uniqueness

(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

NSUHDXDXMDDKGW-NTSWFWBYSA-N

Isomeric SMILES

COC[C@@H]1CC[C@H]1N

Canonical SMILES

COCC1CCC1N

Origin of Product

United States

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